8-(2-oxo-2H-chromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-oxo-2H-chromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a chromene moiety, which is known for its diverse biological activities, and a triazaspirodecane core, which adds to its structural complexity and potential for various applications.
Preparation Methods
The synthesis of 8-(2-oxo-2H-chromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene derivative, followed by the introduction of the triazaspirodecane moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the spiro linkage.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(2-oxo-2H-chromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, modulating their activity. The triazaspirodecane core may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of binding to molecular targets and influencing cellular pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 8-(2-oxo-2H-chromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique structural features and potential applications. Similar compounds include:
Chromene derivatives: Known for their diverse biological activities.
Spiro compounds: Characterized by their unique spiro linkage and structural complexity.
Triazaspirodecane derivatives: Explored for their potential therapeutic applications.
The uniqueness of this compound lies in the combination of these structural elements, which contribute to its wide range of applications and potential for further research.
Properties
IUPAC Name |
8-(2-oxochromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c29-21(19-16-18-8-4-5-9-20(18)33-22(19)30)27-14-11-25(12-15-27)23(31)28(24(32)26-25)13-10-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHZAMHGQNPWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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